molecular formula C13H10F6O2 B1368814 2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate CAS No. 130540-87-3

2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate

Cat. No. B1368814
M. Wt: 312.21 g/mol
InChI Key: SFYAZQDOFPKNOH-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate” is a semi-fluorinated monomer . It is a low refractive index polymer used for cladding layers in optical waveguides and is known for its transparency and low surface tension .


Synthesis Analysis

This compound can be synthesized from methacryloyl chloride and 2,2,2-trifluoroethanol in the presence of triethylamine . Another related compound, 2,2,2-Trifluoro-1-phenyl-ethylamine hydrochloride, can be synthesized from 2,2,2-Trifluoro-1-phenyl-ethylamine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C8H5F3O . The molecular weight is 174.1199 .


Chemical Reactions Analysis

The compound undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . It also undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether, and diphenoxybenzophenone to form new aromatic 3F polymers .


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.458 (lit.) . It has a boiling point of 165-166 °C (lit.) and a density of 1.24 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Kinetic Resolution and Enantioselective Acylation

The kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol via enantioselective acylation has been explored, showcasing the potential of certain aryl groups to achieve high selectivity. This method proves to be valuable for preparing enantiomerically pure compounds, demonstrating the chemical's utility in asymmetric synthesis and chiral chemistry (Xu et al., 2009).

2. Synthesis of Complex Organic Molecules

The compound has been involved in the synthesis of complex organic molecules like 5-carbaphosphatrane, showcasing its utility in constructing intricate molecular structures with potential applications in various chemical industries (Mironov et al., 2010).

3. Industrial Applications in Paint and Coating Agents

2,2,2-Trifluoroethyl methacrylate has been used in the production of functional water-repellent paints and optical fiber coating agents. Research on composite-type PVA pervaporation membranes for the esterification of this compound indicates its significant industrial applications (Ahn et al., 2005).

4. Block Copolymer Synthesis

The compound plays a role in the synthesis of block copolymers, which are crucial in various applications such as material science, drug delivery systems, and nanotechnology. Studies show its use in creating well-defined ABC-type triblock copolymers via atom transfer radical polymerization and stable free-radical polymerization (Tunca et al., 2002).

5. Synthesis of Quinoline Derivatives

It is involved in the synthesis of (trifluoromethyl)quinoline-3-carbonitrile derivatives through an intramolecular cyclization process, indicating its role in pharmaceutical and agrochemical product development (Darehkordi et al., 2018).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6O2/c1-8(2)10(20)21-11(12(14,15)16,13(17,18)19)9-6-4-3-5-7-9/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYAZQDOFPKNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC(C1=CC=CC=C1)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564650
Record name 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate

CAS RN

130540-87-3
Record name 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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